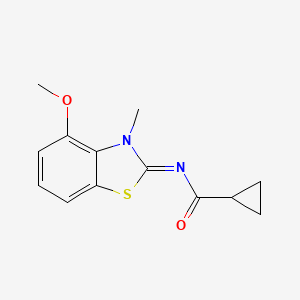

![molecular formula C16H13BrN2O3S2 B2771457 N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide CAS No. 391229-48-4](/img/structure/B2771457.png)

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

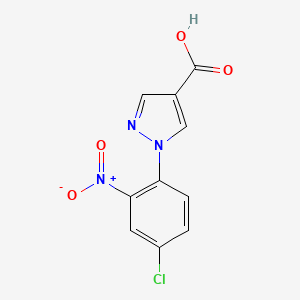

The compound “N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide” is a complex organic molecule that contains several functional groups, including a bromothiophene, a thiazole, and a dimethoxybenzamide . These functional groups suggest that this compound may have interesting chemical and biological properties.

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Without specific information, it’s difficult to predict the exact reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like its melting point, boiling point, solubility, and reactivity. For example, a similar compound, (5-bromothiophen-2-yl)methylamine, has a molecular weight of 206.11 and is a liquid at room temperature .科学的研究の応用

Anticancer Activity

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide and its derivatives have been explored for their potential anticancer activities. Studies have demonstrated that thiazolides, a class of compounds to which this chemical belongs, can induce cell death in colon carcinoma cell lines. The interaction of these compounds with the detoxification enzyme glutathione S-transferase of class Pi 1 (GSTP1), frequently overexpressed in various tumors, is critical for inducing apoptosis in cancer cells. Notably, variations in the benzene ring substituents of thiazolides do not significantly affect apoptosis induction in Caco-2 cells, but the removal of the bromide atom on the thiazole ring leads to a strong reduction of cell death induction in colon cancer cells (Brockmann et al., 2014).

Antibacterial and Antifungal Properties

Some derivatives of this compound have been investigated for their potential antibacterial and antifungal properties. These compounds have shown promise in combating microbial infections, with some demonstrating significant inhibition against specific bacterial strains and fungi. For instance, certain derivatives have displayed notable antibacterial activity against Staphylococcus aureus and Bacillus subtilis, as well as potential as antifungal agents (Palkar et al., 2017).

Semiconductor Properties

The compound and its related derivatives have been explored in the field of semiconductors. Research in this area has focused on the development of materials with p- and n-type semiconducting characteristics, utilizing the molecular energy levels of these compounds. By manipulating the molecular structure, researchers aim to tailor the semiconducting properties for specific applications (Hong et al., 2018).

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interactions of this compound derivatives with various biological targets. These studies are crucial in drug discovery, helping to predict the binding affinities and modes of action of these compounds against specific proteins or enzymes involved in diseases. Such studies aid in the rational design of more effective therapeutic agents (Shanmugapriya et al., 2022).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, (5-bromothiophen-2-yl)methylamine is associated with several hazard statements, including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H318 (Causes serious eye damage), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .

特性

IUPAC Name |

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN2O3S2/c1-21-10-5-9(6-11(7-10)22-2)15(20)19-16-18-12(8-23-16)13-3-4-14(17)24-13/h3-8H,1-2H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXBDOKIQDRQUER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Br)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

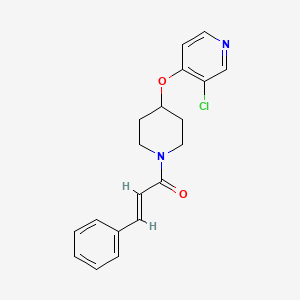

![2-(3,4-Dimethoxyphenyl)-1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}ethan-1-one](/img/structure/B2771375.png)

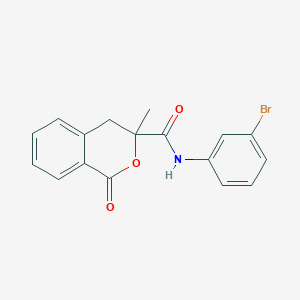

![3-butoxy-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2771380.png)

![2-(3-chlorophenyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine](/img/structure/B2771388.png)

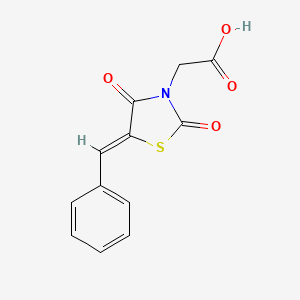

![3-[3-(furan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanamide](/img/structure/B2771389.png)

![4-chloro-N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B2771392.png)